molecular formula C9H10N2OS2 B12526661 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid CAS No. 807270-86-6

5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid

Cat. No.: B12526661
CAS No.: 807270-86-6
M. Wt: 226.3 g/mol
InChI Key: HFUJSIWUGYUFLB-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carbodithioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

807270-86-6

Molecular Formula

C9H10N2OS2

Molecular Weight

226.3 g/mol

IUPAC Name

3-(furan-2-yl)-5-methyl-3,4-dihydropyrazole-2-carbodithioic acid

InChI

InChI=1S/C9H10N2OS2/c1-6-5-7(8-3-2-4-12-8)11(10-6)9(13)14/h2-4,7H,5H2,1H3,(H,13,14)

InChI Key

HFUJSIWUGYUFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)C2=CC=CO2)C(=S)S

Origin of Product

United States

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